Enhanced Lipophilicity of Thiophene-2-carboxamide, N,N-dibutyl- vs. N,N-Diethyl Analog Improves Predicted Membrane Permeability
Thiophene-2-carboxamide, N,N-dibutyl- exhibits a significantly higher calculated partition coefficient (LogP) compared to its N,N-diethyl analog, directly impacting its predicted ability to cross lipid bilayers. The increased lipophilicity, driven by the longer alkyl chains, is a key differentiator for applications requiring passive membrane diffusion.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.5 - 3.94 |
| Comparator Or Baseline | Thiophene-2-carboxamide, N,N-diethyl- (estimated LogP ≈ 1.5-2.0) |
| Quantified Difference | ~100-fold higher partition coefficient |
| Conditions | Predicted data using ACD/Labs and EPISuite models. |
Why This Matters
This difference in lipophilicity is critical for researchers designing compounds for intracellular targets or those requiring blood-brain barrier penetration, where the N,N-dibutyl analog provides a distinct physicochemical advantage over its shorter-chain counterparts.
